molecular formula C21H26FNO3 B562075 METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE CAS No. 887407-03-6

METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE

Cat. No.: B562075
CAS No.: 887407-03-6
M. Wt: 359.441
InChI Key: WLWQAKHXRZNEIY-UHFFFAOYSA-N
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Description

METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure It features a pyridine ring substituted with fluorophenyl, methoxymethyl, and di(propan-2-yl) groups

Scientific Research Applications

METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one substituent with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use. For example, in medicinal applications, it may bind to a target protein and modulate its activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate
  • Methyl 4-(4-bromophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate

Uniqueness

METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FNO3/c1-12(2)19-16(11-25-5)17(14-7-9-15(22)10-8-14)18(21(24)26-6)20(23-19)13(3)4/h7-10,12-13H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWQAKHXRZNEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652645
Record name Methyl 4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-03-6
Record name Methyl 4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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